molecular formula C10H20ClNO2 B6208404 tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride CAS No. 2703749-13-5

tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride

Cat. No.: B6208404
CAS No.: 2703749-13-5
M. Wt: 221.72 g/mol
InChI Key: UIFUDQIZOYJRPS-DDWIOCJRSA-N
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Description

tert-Butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride is a chiral compound featuring a pyrrolidine ring with an (R)-configuration at the 3-position, an acetate ester group, and a tert-butyl moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in synthesizing bioactive molecules targeting neurological or metabolic pathways.

Properties

CAS No.

2703749-13-5

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m1./s1

InChI Key

UIFUDQIZOYJRPS-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1CCNC1.Cl

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNC1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes, allowing for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in various binding interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with the target molecule but exhibit distinct properties:

Table 1: Key Structural Features of Analogs
Compound Name Key Features Biological/Chemical Implications
tert-Butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride (Target) (3R)-pyrrolidine, acetate ester, tert-butyl, hydrochloride salt High solubility, chiral specificity, ester hydrolysis susceptibility
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Bicyclic pyrrolo-pyrrolidine, (3αR,6αS) stereochemistry Enhanced rigidity; potential for binding to conformationally constrained targets
Tert-Butyl N-[(3R)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidinyl substituent, carbamate group Increased aromatic interactions (e.g., kinase inhibition), slower hydrolysis vs. acetate esters
tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Phenolic formyl group, phenoxy-acetate Electrophilic reactivity (formyl), potential for crosslinking or Schiff base formation
Analysis of Functional Groups
  • Hydrochloride Salt : The target’s ionic nature improves solubility but limits membrane permeability compared to neutral analogs like the carbamate in .
  • Ester vs. Carbamate : The acetate ester in the target is more prone to hydrolysis than the carbamate in , affecting metabolic stability .

Chemical Reactivity and Stability

Table 2: Reactivity Comparison
Compound Reactivity Profile
Target Ester hydrolysis under acidic/basic conditions; salt stability in polar solvents
Carbamate Analogs () Resistance to hydrolysis; thermal stability
Formylphenoxy Derivatives () Electrophilic formyl group reacts with amines/thiols; pH-dependent degradation

Pharmacokinetic Considerations

  • Solubility : The target’s hydrochloride salt enhances aqueous solubility, whereas neutral analogs (e.g., ) may require lipid-based formulations.
  • Metabolism : Ester hydrolysis in the target could generate acetic acid and pyrrolidine metabolites, while carbamates () yield amines and CO₂.

Biological Activity

Tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a pyrrolidine ring and a tert-butyl ester, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring potential therapeutic applications.

  • Molecular Formula : C10H20ClNO2
  • Molecular Weight : 221.72 g/mol
  • IUPAC Name : tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate; hydrochloride
  • CAS Number : 2703749-13-5

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The pyrrolidine moiety can facilitate binding to various molecular targets, potentially modulating their functions and influencing numerous biological pathways, such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.
  • Receptor Binding : It may act on specific receptors, altering their activity and leading to physiological changes.

Biological Activity and Applications

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that compounds structurally related to pyrrolidine derivatives can possess antimicrobial properties, making them candidates for further investigation against bacterial and fungal infections.
  • Antitumor Potential : Similar compounds have shown promise in antitumor activity, possibly through mechanisms involving apoptosis induction or cell cycle disruption .
  • Neuroprotective Effects : The interaction of pyrrolidine derivatives with neurotransmitter systems suggests potential neuroprotective properties, which could be explored for treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of similar pyrrolidine-containing compounds:

StudyFindings
Preussin Analog StudyIdentified antifungal and antitumor properties linked to structural features of pyrrolidine derivatives .
Enzyme Inhibition AssaysDemonstrated that certain pyrrolidine analogs effectively inhibit angiotensin-converting enzyme (ACE), suggesting cardiovascular applications .
Antiviral ScreeningInvestigated the efficacy of pyrrolidine derivatives against viral infections, highlighting their potential in antiviral drug development .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Interaction Studies : Experimental data show that this compound can effectively bind to specific enzymes, leading to a decrease in their activity. This is particularly relevant in the context of diseases where enzyme inhibition could provide therapeutic benefits.
  • Pharmacokinetics : The hydrochloride salt form enhances solubility, improving bioavailability and facilitating absorption in biological systems, which is critical for effective therapeutic applications.

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